Methyl 3-(tert-butoxy)-2,2-dimethylpropanoate

Description

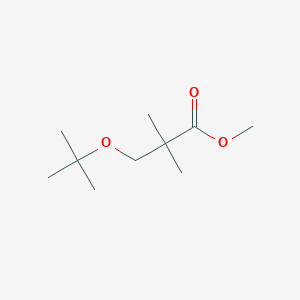

Methyl 3-(tert-butoxy)-2,2-dimethylpropanoate is an organic compound belonging to the ester family. It is characterized by its molecular structure, which includes a tert-butoxy group attached to a 2,2-dimethylpropanoate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Esterification Reaction: One common method to synthesize this compound involves the esterification of 3-(tert-butoxy)-2,2-dimethylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Methyl Esterification: Another approach is the direct methylation of the corresponding carboxylic acid using reagents like diazomethane or methanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification processes, which involve continuous reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also gaining traction in the industrial production of this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as halides can be used in substitution reactions, often requiring strong bases or acids.

Major Products Formed:

Oxidation: 3-(tert-butoxy)-2,2-dimethylpropanoic acid

Reduction: 3-(tert-butoxy)-2,2-dimethylpropanol

Substitution: Various substituted derivatives depending on the nucleophile used

Properties

IUPAC Name |

methyl 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-9(2,3)13-7-10(4,5)8(11)12-6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQFLGYAQQQGGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Methyl 3-(tert-butoxy)-2,2-dimethylpropanoate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in:

- Building Blocks : Acts as a precursor for various functionalized compounds.

- Reagent in Reactions : Participates in reactions such as nucleophilic substitutions and condensation reactions.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Drug Development : Explored for its role in synthesizing biologically active compounds that may exhibit antitumor or anti-inflammatory properties.

- Pharmaceutical Formulations : Used in creating formulations that enhance bioavailability and stability of active pharmaceutical ingredients.

Industrial Applications

In industrial settings, this compound is employed in:

- Polymer Production : Acts as a monomer or additive in the synthesis of polymers and resins.

- Chemical Manufacturing : Utilized as a solvent or reagent in various chemical processes.

Table 1: Summary of Applications

| Application Area | Specific Use Cases |

|---|---|

| Organic Synthesis | Intermediate for complex organic molecules |

| Medicinal Chemistry | Drug development; pharmaceutical formulations |

| Industrial Applications | Polymer production; chemical manufacturing |

Table 2: Synthesis Methods

| Method | Description |

|---|---|

| Esterification | Reaction with methanol under acidic conditions |

| Transesterification | Exchange of alkoxy groups with alcohols |

Case Study 1: Drug Development

In a study focusing on the synthesis of novel anti-inflammatory agents, this compound was used as a key intermediate. The resulting compounds exhibited significant inhibition of inflammatory pathways in vitro.

Case Study 2: Polymer Production

Research demonstrated that incorporating this compound into polymer formulations improved mechanical properties and thermal stability. This finding highlights its potential use as a modifier in industrial applications.

Mechanism of Action

The mechanism by which Methyl 3-(tert-butoxy)-2,2-dimethylpropanoate exerts its effects depends on the specific application. In general, the compound can act as an ester, participating in esterification and hydrolysis reactions. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as enzyme-catalyzed processes in biological systems or chemical reactions in industrial applications.

Comparison with Similar Compounds

Methyl 3-(tert-butoxy)benzoate: This compound is structurally similar but contains a benzene ring instead of a 2,2-dimethylpropanoate group.

Methyl tert-butyl ether (MTBE): Another compound with a tert-butoxy group, commonly used as an oxygenate in gasoline.

Uniqueness: Methyl 3-(tert-butoxy)-2,2-dimethylpropanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its bulky tert-butoxy group provides steric hindrance, influencing its reactivity and making it suitable for specific applications that other similar compounds may not be able to fulfill.

Biological Activity

Methyl 3-(tert-butoxy)-2,2-dimethylpropanoate is a compound of increasing interest in the field of medicinal chemistry and pharmacology. Its biological activity has been studied in various contexts, particularly its role as a potential therapeutic agent. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from the reaction of tert-butyl alcohol with 3-(tert-butoxy)-2,2-dimethylpropanoic acid. The structural formula can be represented as follows:

This compound features a tert-butoxy group, which contributes to its lipophilicity and potential bioactivity.

Research indicates that this compound may exert biological effects through several mechanisms:

- Nrf2 Activation : The compound has been identified as a potential Nrf2 (Nuclear factor erythroid 2-related factor 2) activator, which plays a crucial role in cellular defense against oxidative stress. By activating Nrf2, it may enhance the expression of antioxidant proteins and protect against cellular damage .

- Anti-inflammatory Effects : Preliminary studies suggest that compounds similar to this compound can modulate inflammatory pathways. This could make it useful in treating conditions characterized by chronic inflammation .

Antioxidant Activity

A study exploring the antioxidant properties of related compounds found that they could significantly reduce oxidative stress markers in vitro. This suggests that this compound might have similar properties, potentially making it beneficial for conditions like neurodegenerative diseases where oxidative stress is a contributing factor .

Case Studies

Research Findings

The following table summarizes key findings from various studies related to the biological activity of this compound and similar compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.